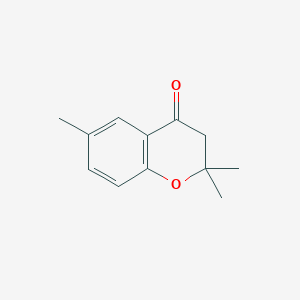

2,2,6-Trimethyl-4-chromanone

Description

Structure

2D Structure

Properties

IUPAC Name |

2,2,6-trimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCLIHHFUUYVDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472655 | |

| Record name | 2,2,6-TRIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63678-14-8 | |

| Record name | 2,2,6-TRIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of 2,2,6 Trimethyl 4 Chromanone

Discovery and Isolation of 2,2,6-Trimethyl-4-chromanone from Natural Sources

The investigation into the chemical constituents of various plant species has led to the discovery and isolation of a wide array of chromanone derivatives. Among these, this compound and its closely related analogues have been identified, particularly within the Cassia genus.

Phytochemical studies of the whole plant of Cassia pumila, a low-growing herb found in southern China, have resulted in the isolation of several chromone (B188151) derivatives. nih.govacs.org In one such investigation, two new chromone derivatives were identified: 6-(hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one and 2,2,6-trimethyl-8-(2-oxopropyl)chroman-4-one. acs.org The latter is a derivative of the target compound, highlighting the presence of the this compound core structure within this plant species. The structures of these compounds were determined through extensive spectroscopic analysis, including 1D and 2D NMR techniques. acs.org

The genus Cassia is a well-documented source of chromone and chromanone compounds. researchgate.netuonbi.ac.ke Research into various species of this genus has revealed a significant number of structurally related derivatives. These findings are crucial as they can serve as potential chemotaxonomic markers, helping to classify and differentiate between species within the genus. uonbi.ac.ke

For instance, investigations of Cassia agnes have yielded new derivatives such as 6-(3-hydroxypropyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one and 2,2,7-trimethyl-8-(2-oxopropyl)chroman-4-one. nih.gov Similarly, Cassia petersiana was found to contain a new chromone derivative named petersone B. uonbi.ac.ke The consistent isolation of such compounds from Cassia underscores the genus's importance as a natural reservoir for this class of phytochemicals. researchgate.netuonbi.ac.ke

Table 1: Selected Chromanone and Chromone Derivatives from Cassia Species

| Compound Name | Plant Source | Reference |

| 2,2,6-Trimethyl-8-(2-oxopropyl)chroman-4-one | Cassia pumila | acs.org |

| 6-(Hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one | Cassia pumila | acs.org |

| Alatachromone A | Cassia alata | nih.gov |

| 6-(2,2-Dimethyl-2H-chromene)-2-isopropyl-8-hydroxy-4H-chromen-4-one | Cassia auriculata | researchgate.net |

| 2-Acetyl-5-isopropyl-7-methyl-4H-chromen-4-one | Cassia rotundifolia | researchgate.net |

| 6-(3-Hydroxypropyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one | Cassia agnes | nih.gov |

| 2,2,7-Trimethyl-8-(2-oxopropyl)chroman-4-one | Cassia agnes | nih.gov |

| 7-Acetonyl-5-hydroxy-2-hydroxymethylenchromone (Petersone B) | Cassia petersiana | uonbi.ac.ke |

Biosynthetic Pathways of this compound

The biosynthesis of the chromanone core structure is primarily achieved through the polyketide pathway. nih.govresearchgate.net This fundamental metabolic route involves a class of enzymes known as type III polyketide synthases (PKSs). nih.govnih.gov These enzymes construct the carbon skeleton of polyketides by catalyzing the sequential condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. nih.govmdpi.com

In plants, specific type III PKSs, like pentaketide (B10854585) chromone synthase (PCS) and aleosone synthase (ALS), are responsible for producing various chromone structures. nih.gov The general mechanism involves the formation of a linear polyketide chain which then undergoes intramolecular cyclization and aromatization reactions to form the characteristic bicyclic chromone or chromanone ring system. nih.gov

While the general pathway for chromanones is understood, the precise biosynthetic route for this compound has not been fully elucidated. The specific substitutions on the chromanone ring, such as the gem-dimethyl group at the C-2 position and the methyl group at the C-6 position, are determined by the specific starter and extender units used by the synthases and subsequent modifications by other tailoring enzymes. For example, a laboratory synthesis of this compound involves the condensation of 2'-hydroxy-5'-methylacetophenone (B74881) with acetone (B3395972), which provides insight into the likely precursors in a biological system. The identification of enzymes like 2-(2-phenylethyl)chromone (B1200894) precursor synthase (PECPS) in agarwood further underscores the role of specialized PKS enzymes in generating the diversity of chromone derivatives found in nature. nih.gov

Ecological Role and Distribution of Chromanones in Nature

Chromanones and their related chromone derivatives are widely distributed throughout the plant kingdom and have also been identified in some fungal species. nih.govacs.orgnih.gov Their presence is particularly notable in plant genera such as Cassia, Aloe, Aquilaria, and Myrtus. nih.govresearchgate.net

These compounds play significant roles in the life of plants. nih.gov They are involved in various physiological processes, including the regulation of growth, photosynthesis, and respiration. nih.gov A primary ecological function of chromanones is to act as defensive agents. nih.gov Many chromone and chromanone derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antifungal properties, which help protect the plant against pathogens. nih.govnih.gov They can also provide protection from abiotic stresses such as ultraviolet (UV) radiation. nih.gov The accumulation of these secondary metabolites often occurs in response to physical injury, or infection by insects or microbes, suggesting their role as phytoalexins or defense compounds. nih.gov

Synthetic Methodologies for 2,2,6 Trimethyl 4 Chromanone and Analogues

Specific Synthetic Routes to 2,2,6-Trimethyl-4-chromanone

Condensation of 2'-hydroxy-5'-methylacetophenone (B74881) with Acetone (B3395972)

A plausible and direct route to this compound involves the Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone with acetone. niscpr.res.ingordon.eduwikipedia.org This reaction is a variation of the aldol (B89426) condensation, typically occurring between an enolizable ketone and an aldehyde or ketone lacking an α-hydrogen. wikipedia.org In this specific synthesis, acetone acts as the enolizable component.

The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. innovareacademics.innih.gov The base facilitates the deprotonation of acetone to form a reactive enolate ion. magritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2'-hydroxy-5'-methylacetophenone. The resulting β-hydroxy ketone intermediate can then undergo an intramolecular cyclization. The phenoxide ion, formed by the deprotonation of the hydroxyl group on the acetophenone, attacks the enone system in a Michael-type addition, leading to the formation of the chromanone ring. Subsequent protonation yields the final product, this compound.

The Claisen-Schmidt condensation is a well-established method for the synthesis of chalcones from 2'-hydroxyacetophenones and various aromatic aldehydes. niscpr.res.ininnovareacademics.innih.gov These chalcones can then be cyclized to form flavanones and other related heterocyclic compounds. innovareacademics.inresearchgate.netresearchgate.net While the direct condensation with acetone to form a chromanone is a logical extension of this methodology, specific literature detailing this exact transformation for this compound is not extensively documented in the provided sources. However, the fundamental principles of the Claisen-Schmidt reaction support this synthetic pathway. gordon.eduwikipedia.orgmagritek.comnih.gov

Table 1: Reaction Parameters for Claisen-Schmidt Condensation

| Parameter | Description |

| Reactants | 2'-hydroxy-5'-methylacetophenone, Acetone |

| Catalyst | Base (e.g., NaOH, KOH) |

| Solvent | Alcohol (e.g., Ethanol) |

| Reaction Type | Claisen-Schmidt Condensation followed by intramolecular Michael addition |

| Intermediate | β-hydroxy ketone, Chalcone-like enone |

| Product | This compound |

Oxidation of Aromatic Methyl Groups to Yield Chromanone Derivatives

The synthesis of chromanone derivatives through the oxidation of aromatic methyl groups is a less common and more indirect approach. This strategy would likely involve the oxidation of a suitable precursor that already contains the core chromane (B1220400) structure. For instance, if one were to start with a 2,2,6-trimethylchromane, selective oxidation of the benzylic methylene (B1212753) group at the C4 position would be required to yield the corresponding 4-chromanone (B43037).

Various methods are available for the oxidation of benzylic methylenes to ketones. google.com However, achieving high selectivity without affecting other sensitive functional groups can be challenging. The oxidation of aromatic methyl groups themselves typically leads to the formation of aldehydes or carboxylic acids, which would not directly yield a chromanone from a simple methyl-substituted precursor. thieme-connect.de

In a multi-step synthesis, an aromatic methyl group could be functionalized to introduce a carbonyl group. For example, a methyl group on a suitable aromatic precursor could be halogenated and then hydrolyzed to an alcohol, which is subsequently oxidized to a ketone. However, this would be a more convoluted route compared to condensation and cyclization strategies. There is a report of a selective oxidation of a C-2 methyl group on a chromone (B188151) intermediate using an I2/DMSO reagent system to form a 2-formylchromone, which was then further transformed. nih.gov This indicates that selective oxidations on the chromone scaffold are possible, but this does not directly address the formation of the 4-keto group from a methyl group.

Given the available literature, the synthesis of this compound via the oxidation of an aromatic methyl group is not a well-documented or straightforward method.

General Methodologies for 4-Chromanone Synthesis

Michael Addition Reactions of Phenols with Acrylonitrile (B1666552)

A versatile and widely used method for the synthesis of 4-chromanones involves the Michael addition of phenols to α,β-unsaturated nitriles, such as acrylonitrile. This reaction is a key step in a two-step process that ultimately leads to the formation of the chromanone ring.

In the first step, a phenol (B47542) undergoes a Michael addition to acrylonitrile in the presence of a base catalyst. This results in the formation of a 3-aryloxypropanenitrile intermediate. The subsequent step involves an intramolecular Friedel-Crafts-type cyclization of the nitrile, which is typically promoted by a strong acid. This cyclization reaction, known as the Hoesch reaction, forms the keto-functionalized chromanone ring.

This methodology offers a high degree of flexibility, as a wide variety of substituted phenols can be used as starting materials, allowing for the synthesis of a diverse range of 4-chromanone derivatives.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of 4-chromanone synthesis, with several distinct approaches being employed. These methods often involve the formation of a key intermediate that is primed for ring closure.

One such approach is the intramolecular oxa-Michael addition. organic-chemistry.org In this reaction, a suitably substituted phenol with a tethered α,β-unsaturated ketone undergoes cyclization. The phenolic hydroxyl group acts as a nucleophile, attacking the β-carbon of the unsaturated system to form the chromanone ring.

Radical cyclization reactions have also been developed for the synthesis of 3-substituted chroman-4-ones. These reactions often start with o-(allyloxy)arylaldehydes, which undergo a cascade radical cyclization process.

The intramolecular Stetter reaction is another powerful tool for the synthesis of chromanones. organic-chemistry.org This reaction involves the use of an N-heterocyclic carbene (NHC) catalyst to facilitate the intramolecular cyclization of a precursor containing both an aldehyde and a Michael acceptor.

Catalytic Hydrogenation and Asymmetric Hydrogenation of Chromones

The reduction of the C2-C3 double bond in chromones is a direct and efficient method for the synthesis of 4-chromanones. This transformation can be achieved through catalytic hydrogenation using various metal catalysts such as palladium, platinum, or Raney nickel.

Furthermore, the development of asymmetric hydrogenation methods has enabled the enantioselective synthesis of chiral 4-chromanones. organic-chemistry.org This is of particular importance in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. Chiral ruthenium-based catalysts, often in combination with chiral ligands, have been successfully employed for the asymmetric hydrogenation of chromones, yielding optically active chromanones with high enantiomeric excess.

Table 2: Comparison of General Methodologies for 4-Chromanone Synthesis

| Methodology | Key Features | Starting Materials |

| Michael Addition of Phenols | Two-step process involving Michael addition and intramolecular cyclization. | Phenols, Acrylonitrile |

| Intramolecular Cyclization | Various approaches including oxa-Michael addition, radical cyclization, and Stetter reaction. | Substituted phenols with tethered functional groups, o-(allyloxy)arylaldehydes |

| Hydrogenation of Chromones | Direct reduction of the C2-C3 double bond. Can be performed asymmetrically. | Chromones |

Palladium-Catalyzed Dehydrogenation and Arylation Strategies

Palladium catalysis offers a powerful tool for the synthesis and functionalization of chromanones. One notable strategy involves the dehydrogenation of chromanones to form the corresponding chromones, which can then undergo arylation. This tandem process allows for the introduction of aryl groups at specific positions, providing a route to a diverse range of flavanone (B1672756) derivatives. For instance, a variety of flavanones have been synthesized in very good yields through a palladium-catalyzed dehydrogenation of chromanones, followed by arylation with arylboronic acids organic-chemistry.org. This approach has proven effective for accessing natural products organic-chemistry.org.

Another significant palladium-catalyzed method is the direct arylation of 4-chromanone enol esters. The Heck reaction of these enol esters with arylpalladium compounds in acetic acid has been shown to produce isoflavanones in high yields oup.com. This method provides a direct route to C-3 arylated chromanone structures. The palladium-catalyzed α-arylation of ketones, a more general process, has become a broadly applicable synthetic method where an enolate is coupled with an aryl halide nih.gov. The development of new catalysts with sterically hindered, electron-rich ligands has expanded the scope of this reaction to a wide array of enolates and related anions nih.gov.

Furthermore, palladium-catalyzed aerobic dehydrogenation of cyclohexanones to phenols represents an appealing strategy for accessing substituted aromatic rings, which are precursors to chromanones nih.govnih.gov. A catalyst system comprising Pd(CH₃CN)₄₂ with 6,6′-dimethyl-2,2′-bipyridine has been identified as effective for the dehydrogenation of diverse substituted cyclohexenones nih.gov.

Table 1: Examples of Palladium-Catalyzed Reactions for Chromanone Synthesis and Functionalization

| Catalyst System | Starting Material | Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Palladium catalyst | Chromanones | Arylboronic acids | Flavanones | Very good | organic-chemistry.org |

| Arylpalladium compounds | 4-Chromanone enol esters | - | Isoflavanones | High | oup.com |

| Pd(CH₃CN)₄₂ / 6,6′-Me₂bpy | Substituted cyclohexenones | O₂ | Phenols | Good | nih.gov |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecular scaffolds like chromanones from simple starting materials in a single synthetic operation. A notable example is the one-pot synthesis of 4-chromanone derivatives using Zn[(L)(proline)]₂ as a catalyst in an aqueous medium ias.ac.in. This method is characterized by high yields, mild reaction conditions, and environmental benignity, making it a "green" synthetic process ias.ac.in.

Another innovative MCR strategy involves the three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines to assemble chromeno[4,3-b]pyrrol-4(1H)-ones nih.gov. This reaction proceeds through a sequential multicomponent reaction and an intramolecular Michael cyclization, tolerating a broad substrate scope and affording products in moderate to good yields nih.gov. While not directly yielding a simple chromanone, this methodology highlights the power of MCRs in building complex heterocyclic systems based on the chromone framework.

These MCR approaches are highly valuable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds for biological screening.

Table 2: One-Pot Multicomponent Reactions for the Synthesis of Chromanone Derivatives

| Catalyst | Starting Materials | Solvent | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Zn[(L)(proline)]₂ | 3-Formylchromone, various nucleophiles | Water | 2-Hydroxy-4-chromanone derivatives | Green synthesis, high yields, recyclable catalyst | ias.ac.in |

| None | 2-Oxo-2H-chromene-3-carbaldehydes, isocyanides, anilines | Methanol | Chromeno[4,3-b]pyrrol-4(1H)-ones | High efficiency, broad substrate scope | nih.gov |

Organocatalytic and Metal-Catalyzed Syntheses

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules. A smooth gold-catalyzed propargylation of chromone derivatives using propargylsilanes as nucleophiles has been developed nih.govacs.org. This reaction is facilitated by the synergistic activation of the chromone's carbonylic group by the silicon cation that is generated during the gold-mediated activation of the propargylsilane nih.govacs.org. A key advantage of this method is that it proceeds without the need for any additives nih.govacs.org. The reaction occurs exclusively at the C2-position of the chromone, and a single diastereoisomer is formed nih.govresearchgate.net. Furthermore, a dual consecutive cascade reaction based on different gold catalysts can be employed to form complex tricyclic compounds acs.org.

Table 3: Gold-Catalyzed Propargylation of Chromone Derivatives

| Catalyst | Substrate | Reagent | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| Gold(I) catalyst | Chromone derivatives | Propargylsilanes | Synergistic activation, no additive required, high diastereoselectivity | C2-propargylated chromanones | nih.govacs.org |

| PicAuCl₂ (in sequence) | C2-propargylated chromanones | - | Consecutive cyclization | Cyclopentenbenzopyranone derivatives | nih.gov |

Ruthenium catalysis provides a versatile platform for the synthesis of substituted chromanones. A cationic Ru-H complex has been shown to be a highly effective catalyst for the mild deaminative coupling reaction of 2'-hydroxyaryl ketones with simple amines to form 3-substituted flavanone products organic-chemistry.orgdigitellinc.com. This reaction is applicable to both aliphatic and benzylic amines digitellinc.com. The catalytic system can be generated in situ from the reaction of a Ru–H complex with a benzoquinone derivative digitellinc.com. Mechanistic studies suggest that the reaction proceeds with a strong promotional effect from electron-releasing groups on the ketone substrate digitellinc.com. This method offers a direct and atom-economical route to 3-substituted chromanones, with ammonia (B1221849) as the only byproduct ias.ac.in.

Table 4: Ruthenium-Catalyzed Deaminative Coupling for Flavanone Synthesis

| Catalyst System | Ketone Substrate | Amine Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| in situ generated Ru-catecholate complex | 2'-Hydroxyaryl ketones | Primary amines | 3-Substituted flavanones | Mild conditions, high selectivity | organic-chemistry.orgdigitellinc.com |

| [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)] | 2'-Hydroxyacetophenones | Anilines | Unsymmetrical secondary amines (precursors) | Additive- and base-free | ias.ac.in |

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that have proven to be highly effective in promoting a variety of chemical transformations, including the synthesis of chromanone derivatives. NHCs can catalyze intramolecular nucleophilic substitution reactions to yield benzopyrones organic-chemistry.org. An organocatalytic intramolecular Stetter-type hydroacylation reaction between an aldehyde and an activated alkyne, catalyzed by a thiazolium-based carbene, has been developed for the synthesis of a series of chromone derivatives researchgate.net.

Furthermore, NHC-catalyzed reactions can be employed to construct more complex chromanone-based structures. For instance, a dual Stetter cascade reaction catalyzed by an N-heterocyclic carbene enables the coupling of salicylaldehydes with β-nitrostyrene to provide functionalized dihydroisoflavanones organic-chemistry.org. The use of aliphatic aldehydes in NHC catalysis is also being explored, though it presents challenges due to lower electrophilicity and the presence of α-acidic protons rsc.org.

Table 5: N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis of Chromanone Analogues

| NHC Precursor | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Thiazolium salt | Intramolecular Stetter-type hydroacylation | Salicylaldehyde-derived alkyne derivatives | Chromone derivatives | researchgate.net |

| Triazolium salt | Dual Stetter cascade | Salicylaldehydes, β-nitrostyrene | Dihydroisoflavanones | organic-chemistry.org |

| Imidazolium salt | Intramolecular nucleophilic substitution | Suitably substituted phenols | Benzopyrones | organic-chemistry.org |

Electrochemical methods offer a green and sustainable approach to organic synthesis, utilizing electrons as a traceless reagent. A groundbreaking electrochemical method for the decarboxylative functionalization of chromone-3-carboxylic acids has been developed researchgate.net. This method allows for the synthesis of 2-substituted chroman-4-ones under mild, metal-free conditions researchgate.net. The reaction proceeds via an electro-induced Giese reaction and does not require an external oxidant researchgate.net.

The development of enantioselective catalytic electrochemical reactions is an emerging area of interest. While specific applications to this compound are not detailed, the general strategies involving metal-based catalysis, organocatalysis, and biocatalysis in an electrochemical setting hold promise for the future development of chiral chromanone syntheses mdpi.com. The use of electrochemistry in organic synthesis is advantageous as it can often be performed under mild conditions and can provide access to reactive intermediates that are difficult to generate using conventional chemical methods researchgate.net.

Table 6: Electrochemical Synthesis of Chromanone Derivatives

| Reaction Type | Substrate | Key Features | Product | Reference |

|---|---|---|---|---|

| Decarboxylative functionalization (Electro-induced Giese Reaction) | Chromone-3-carboxylic acids | Metal-free, mild conditions, no external oxidant | 2-Substituted chroman-4-ones | researchgate.net |

Stereoselective Synthesis of Chromanones

The synthesis of specific stereoisomers of chromanones is a critical area of research, driven by the distinct biological activities often exhibited by different enantiomers and diastereomers. Various methodologies have been developed to achieve high levels of stereocontrol in the formation of the chromanone scaffold.

Enantioselective Dearomative Alkynylation of Chromanones

A significant advancement in the stereoselective synthesis of chromanones is the catalytic and highly enantioselective dearomative alkynylation of chromanones. This method facilitates the construction of biologically relevant tertiary ether stereogenic centers. nih.govnih.govthieme-connect.com The process has demonstrated robustness, being compatible with a wide range of alkynes and chromanones, with over 40 substrates yielding greater than 90% enantiomeric excess (ee). nih.govnih.gov

Computational studies have provided insight into the reaction mechanism, suggesting that the optimal indanyl ligand likely forms a network of supportive, non-covalent interactions that are crucial for driving the enantioselectivity of the reaction. nih.govnih.gov The reaction conditions, including the choice of ligand, base, and temperature, can be fine-tuned to achieve excellent levels of enantiocontrol, with up to 97% ee being reported. nih.gov This methodology provides a valuable route to nearly enantiopure chromanones in high yields. nih.gov

An enantioselective dearomative [3 + 2] annulation of 3-hydroxy chromanones with azonaphthalenes has also been developed using a chiral squaramide-tertiary amine as a catalyst. rsc.org This approach has yielded a variety of chromanone-fused indolines in moderate to good yields (up to 93%) and with generally good enantioselectivities (up to 95% ee). rsc.org

Intramolecular Mitsunobu Cyclization for Enantiomerically Enriched Chromanones

The Mitsunobu reaction is a versatile and mild method for the conversion of alcohols to various functional groups, including the formation of C-O bonds, which is central to the synthesis of chromanones. nih.gov The intramolecular version of this reaction has been widely utilized as a cyclization protocol for synthesizing heterocyclic molecules. nih.gov

Specifically, an intramolecular monomer-on-monomer (MoM) Mitsunobu cyclization has been reported for the synthesis of benzofused thiadiazepine-dioxides. nih.govnih.gov This strategy employs norbornenyl-tagged reagents, allowing for facile purification through ring-opening metathesis polymerization (ROMP) sequestration. nih.govnih.gov This approach demonstrates the potential of intramolecular Mitsunobu cyclization for the efficient and clean synthesis of complex heterocyclic structures, which can be conceptually extended to the synthesis of enantiomerically enriched chromanones by starting with chiral precursors.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple stereocenters within a molecule. An efficient and highly diastereoselective protocol for the construction of 3-nitro substituted 4-chromanones has been developed. rsc.org This method involves an intramolecular Michael-type cyclization of α-nitro aryl ketones that contain unsaturated ester units. rsc.org The use of a catalytic amount of potassium tert-butoxide (KOtBu) was found to be critical for achieving high diastereoselective control in this transformation. rsc.org This protocol has enabled the synthesis of a series of 3,3-disubstituted 3-nitro-4-chromanones in good to excellent yields and with high diastereoselectivities. rsc.org

Another diastereoselective approach involves a cascade inter–intramolecular double Michael strategy for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. nih.gov While the primary products are cyclohexanones, this methodology has also yielded a triple Michael adduct, a tetrahydrochromen-4-one, as a side product in some cases with excellent diastereoselectivity. nih.gov This highlights the potential of cascade reactions to generate complex chromanone structures with controlled stereochemistry.

Functionalization and Derivatization Strategies

The strategic introduction of various functional groups and the creation of more complex derivatives from the basic chromanone scaffold are essential for modulating biological activity and exploring structure-activity relationships.

Introduction of Substituents at C-2, C-3, C-6, and C-8 Positions

The functionalization of the chromanone ring at specific positions allows for the synthesis of a diverse range of derivatives.

C-2 Position: An unconventional C-methylation at the 2-position of 4-chromanone-2-carboxylates has been achieved using dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent). researchgate.net This reaction proceeds with excellent chemo- and regioselectivity, offering a mild and simple approach for alkylation at this position. researchgate.net Additionally, 2-alkyl-substituted 4-chromanones can be efficiently synthesized through a base-promoted condensation of 2-hydroxyacetophenones with aliphatic aldehydes under microwave heating. researchgate.net

C-3 Position: The C-3 position of chromones can be functionalized through transition metal-catalyzed reactions. nih.gov Zirconation of chromones followed by copper-catalyzed allylation results in the C-3 allylated product. nih.gov This functionalization predominantly occurs at the C-3 position if the C-2 position is already substituted. nih.gov

C-5, C-6, and C-8 Positions: Site-selective C-H activation has been explored for the functionalization of chromones. nih.gov The keto group of the chromone can act as a directing group for selective functionalization at the C-5 position. nih.gov For the C-6 and C-8 positions, classical synthetic methods are often employed. For instance, the synthesis of 6-methoxy-7-methyl chromone has been achieved using para-toluenesulfonic acid as a catalyst for the ring closure. ijrpc.com The Mannich reaction of spirocyclic chromanones with formalin and morpholine (B109124) or piperazine (B1678402) can lead to the introduction of aminomethyl groups at the C-8 position. nih.gov

Spirochromanone Derivative Synthesis

Spirochromanones, characterized by a spirocyclic system at one of the chromanone ring positions, represent a class of derivatives with a unique three-dimensional structure. researchgate.net The synthesis of these compounds often involves cascade or domino reactions.

Novel asymmetric domino reactions of benzylidenechroman-4-ones and 2-mercaptobenzaldehydes, catalyzed by a bifunctional indane catalyst, have been developed for the efficient construction of spirochromanone–thiochroman complexes with high yields and excellent selectivities. rsc.orgbohrium.com

Synthesis of Chromanone-Fused Bicyclic Systems

The construction of bicyclic systems where a new ring is fused to the chromanone framework is a significant area of synthetic chemistry, leading to complex molecules with potential biological applications. Various methodologies have been developed to achieve this, often employing tandem reactions or asymmetric catalysis to control stereochemistry.

One effective method involves a phosphine-mediated tandem [3 + 2] cyclization/intramolecular Wittig reaction. This process utilizes 3-aroylcoumarin and an alkynone to produce 2-chromanone-fused bicyclo[3.2.0]heptenones. The reaction proceeds with high efficiency, offering moderate to high yields and excellent regio- and diastereoselectivities under mild conditions rsc.org. This approach represents a straightforward and economical route to these complex cyclic structures rsc.org.

Another advanced strategy is the use of asymmetric radical bicyclization, which enables the stereoselective construction of tricyclic chromanones with fused cyclopropanes. nih.gov This method, which can be achieved through metalloradical catalysis, addresses the challenge of creating chiral cyclopropane-fused chromanones. nih.gov Historically, the stereoselective synthesis of such compounds was limited, with one of the few examples being an intramolecular cyclopropanation using a Rhodium-based catalyst that yielded a cyclopropane-fused chromanone derivative. nih.gov The modern metalloradical approach involves a γ-Co(III)-alkyl radical that undergoes a facile 3-exo-tet cyclization, leading to the final cyclopropane-fused tricyclic chromanone product while regenerating the catalyst. nih.gov

| Method | Reactants | Catalyst/Mediator | Product Type | Key Features |

| Tandem [3+2] Cyclization/Intramolecular Wittig Reaction | 3-Aroylcoumarin, Alkynone | Phosphine | 2-Chromanone-fused bicyclo[3.2.0]heptenones | High efficiency, high regio- and diastereoselectivity, mild conditions rsc.org. |

| Asymmetric Radical Bicyclization | Diazo compounds | Metalloradical catalysts (e.g., Cobalt-based) | Tricyclic chromanones with fused cyclopropanes | Stereoselective, forms chiral structures nih.gov. |

| Asymmetric Intramolecular Cyclopropanation | Diazo compounds | Rhodium-based catalyst (Rh2) | Cyclopropane-fused chromanone | Example of earlier stereoselective methods nih.gov. |

Regioselective C-H Hydroxylation of Chromanones

Regioselective C-H hydroxylation is a powerful tool for the functionalization of chromanones, allowing for the direct introduction of a hydroxyl group at a specific position on the molecule. This transformation is crucial for synthesizing derivatives and metabolites, including many naturally occurring flavonoids.

Transition-metal catalysis is a key strategy for achieving regioselective C-H oxidation. researchgate.net For instance, palladium-catalyzed reactions have been developed for the oxidative arylation of chromones via a double C-H activation, providing a route to flavone (B191248) derivatives. researchgate.net While not a direct hydroxylation, this highlights the utility of metal catalysts in activating specific C-H bonds on the chromone scaffold. More direct approaches involve catalysts that can selectively oxidize C-H bonds to C-OH groups. Biologically inspired manganese complexes, for example, have been successfully used to catalyze aromatic C-H bond oxidations in fluorinated alcohol solvents. uu.nl The steric and electronic properties of the catalyst's ligand are critical in controlling the selectivity of these oxidations. uu.nlmdpi.com

The hydroxylation can be directed to either the aromatic or the aliphatic part of the chromanone.

Aromatic C-H Hydroxylation : Manganese-based catalysts have shown the ability to hydroxylate aromatic rings directly. The choice of carboxylic acid used in the reaction can influence the reactivity of the proposed Mn(V)-oxo intermediate, which is believed to be the active oxidant uu.nl.

Aliphatic α-Hydroxylation : The position adjacent to the carbonyl group (the α-position) is a common target for hydroxylation. The enolates of chromanones can be stereoselectively hydroxylated at the α-position using enantiopure oxaziridines. This method yields α-hydroxylated chromanones with good to exceptional stereoselectivities and in moderate to good chemical yields researchgate.net. This specific transformation is significant as it mimics biosynthetic pathways leading to dihydroflavonols researchgate.net.

The selectivity of C-H oxidation is influenced by several factors, including electronic effects, where C-H bonds near electron-donating groups are more reactive, and steric effects imposed by the catalyst mdpi.com.

| Method | Target Position | Catalyst/Reagent | Oxidant | Key Features & Findings |

| Stereoselective α-Hydroxylation | Aliphatic C3 (α-position) | Enantiopure oxaziridines | N/A (reagent is the oxidant) | Produces α-hydroxy chromanones with high stereoselectivity researchgate.net. |

| Aromatic C-H Oxidation | Aromatic Ring | Bulky Manganese Complexes | Hydrogen Peroxide (H₂O₂) | Ligand structure on the catalyst is key to controlling chemoselectivity uu.nl. |

| Transition-Metal Catalyzed Oxidation | General C-H bonds | Palladium, Rhodium, Ruthenium catalysts | Various | Enables selective functionalization of arenes and heteroarenes researchgate.net. |

Structure Activity Relationships Sar in Chromanone Research

SAR of 2,2,6-Trimethyl-4-chromanone and its Naturally Occurring Analogues

While research specifically detailing the SAR of this compound is limited, studies on its naturally occurring analogues provide valuable insights. A closely related compound, 2,2,6-Trimethyl-8-(2-oxopropyl)chroman-4-one, has been isolated from natural sources and exhibits biological activity. semanticscholar.org The core structure of this compound, featuring methyl groups at C-2 and C-6, contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with biological targets. The gem-dimethyl group at the C-2 position is a common feature in many bioactive natural products and is known to enhance stability and lipophilicity.

The activity of naturally occurring chromanones is often dictated by the presence and nature of substituents on both the aromatic ring (A) and the heterocyclic ring (C). For instance, the introduction of additional functional groups, such as hydroxyl or prenyl groups, to the basic chromanone skeleton can significantly modulate the biological response. The comparison of activities between different naturally occurring chromanones suggests that even minor structural variations can lead to substantial differences in their pharmacological profiles. nih.gov

Impact of Substitution Patterns on Biological Activities

Systematic studies on synthetic chromanone derivatives have elucidated the critical role of various substituents in determining their biological effects. These studies have revealed that the strategic modification of the chromanone scaffold can lead to compounds with enhanced potency and selectivity.

Research has consistently shown that the nature of the substituent at the C-2 position significantly impacts the biological activity of 4-chromanones. The introduction of hydrophobic substituents at this position has been found to enhance antibacterial activities. nih.govacs.org This is likely due to improved interaction with lipophilic pockets in target enzymes or bacterial membranes. The size and nature of the alkyl or aryl group at C-2 can be optimized to maximize this effect.

Furthermore, the presence of hydrogen bond donors or acceptors at the C-4 position is crucial for the biological activity of these compounds. nih.govacs.org The carbonyl group at C-4 can act as a hydrogen bond acceptor, while modifications to introduce hydroxyl or oxime functionalities can provide hydrogen bond donor capabilities. These interactions are often essential for the binding of the molecule to its biological target. SAR analysis has revealed that small, polar functionalities at the C-4 position, such as hydroxyl (OH) and oxime (=NOH) groups, play an important role in the antituberculosis activities of the 4-chromanone (B43037) scaffold. acs.org

| Compound Modification | Impact on Biological Activity | Reference |

|---|---|---|

| Hydrophobic substituent at C-2 | Enhanced antibacterial activity | nih.govacs.org |

| Hydrogen bond donor/acceptor at C-4 | Crucial for antibacterial and antituberculosis activities | nih.govacs.org |

| Substitution Pattern | Effect on Antibacterial Activity (MRSA) | Reference |

|---|---|---|

| 7-hydroxy-4-chromanones | Moderate activity | nih.govacs.org |

| 5,7-dihydroxy-4-chromanones | Significantly improved activity | nih.govacs.org |

| 6-hydroxy-4-chromanones | Potent activity | nih.gov |

| 5-hydroxy-4-chromanones | Inactive | nih.gov |

The introduction of methoxy (B1213986) and ethoxy groups onto the chromanone framework has been shown to modulate its antifungal and antioxidant properties. In a study of 3-benzylidene chroman-4-one analogs, compounds possessing either a methoxy group alone or a combination of methoxy and ethoxy/methyl/isopropyl groups exhibited significant activity against various fungi. tandfonline.com Conversely, compounds lacking these groups were found to be inactive. tandfonline.com This indicates that the presence and nature of these alkoxy groups are critical for antifungal efficacy, likely by influencing the electronic and steric properties of the molecule, which in turn affects its interaction with fungal targets.

Regarding antioxidant activity, the presence of methoxy groups, particularly when positioned ortho to a phenolic hydroxyl group, can enhance the radical scavenging ability of the compound. nih.gov The electron-donating nature of the methoxy group can stabilize the resulting phenoxyl radical, thereby increasing the antioxidant potential. nih.gov SAR studies on chromanone analogs have shown that substitutions at various positions with groups like methoxyphenyl can yield potent antioxidant compounds. nih.gov

Modifications that involve the introduction of bridging chains or additional ring systems to the chromanone scaffold can have a profound impact on pharmacological efficacy. For instance, the synthesis of bis-chromone derivatives, where two chromone (B188151) units are linked, has been explored for anticancer activity. Interestingly, the saturation of one of the chromenone rings to a chromanone in these bis-chromone structures was found to decrease the antiproliferative activity, suggesting that the planarity and electronic properties of the chromone system are important for this particular activity. nih.gov

Furthermore, the fusion of other heterocyclic rings to the chromanone core has been investigated as a strategy to develop novel therapeutic agents. The creation of benzodipyranone derivatives, which can be considered analogues of naturally occurring bioactive compounds, has been achieved through reactions at the formyl group of a chromanone precursor. africaresearchconnects.com Similarly, the incorporation of a seven-membered heterocycle, such as an azepane or oxazepane ring, at various positions of the chromone nucleus has been shown to yield compounds with diverse biological activities, including potential as phosphoinositide 3-kinase (PI3K) inhibitors. researchgate.net The introduction of a spiro-pyrazoline ring to 3-benzylidenechromanones has also been shown to improve their cytotoxic activity against cancer cell lines.

Structure-Activity Relationships in Specific Biological Contexts

The SAR of chromanones is highly dependent on the specific biological activity being targeted. Key structural features that are important for one activity may be less critical or even detrimental for another.

Antibacterial Activity: As previously discussed, the key determinants for antibacterial activity in the 4-chromanone scaffold include the presence of a hydrophobic substituent at the C-2 position and hydrogen bond donors/acceptors at the C-4 position. nih.govacs.org Additionally, hydroxyl groups at the C-5 and C-7 positions are crucial for enhancing activity, particularly against Gram-positive bacteria like MRSA. nih.govacs.org

Anticancer Activity: The SAR for anticancer activity appears to be more complex and varied. For some chromanone derivatives, the introduction of specific substituents, such as a 3-chlorophenyl group combined with a 2-methylpyrazoline ring, can lead to potent and selective cytotoxicity against certain cancer cell lines. nih.gov In the context of bis-chromones, an unsaturated chromenone ring system appears to be more favorable for antiproliferative activity than a saturated chromanone ring. nih.gov The pro-oxidant properties of certain flavanone (B1672756)/chromanone derivatives, which can be enhanced by the introduction of electron-withdrawing or electron-donating groups like methoxy groups, have been identified as a key mechanism for their cytotoxic activity. mdpi.com

Antioxidant Activity: The antioxidant capacity of chromanones is strongly influenced by the presence and arrangement of hydroxyl and methoxy groups on the aromatic ring. Substitutions at the C-2 and C-3 positions with methoxyphenyl, amine derivatives, or aromatic groups can lead to potent antioxidant compounds. nih.gov The ability of these groups to donate hydrogen atoms or stabilize radical species is central to their antioxidant mechanism.

| Biological Activity | Favorable Structural Features | Reference |

|---|---|---|

| Antibacterial | C-2 hydrophobic substituent; C-4 H-bond donor/acceptor; C-5 and C-7 hydroxyl groups | nih.govacs.org |

| Anticancer | Specific substitution patterns (e.g., 3-chlorophenyl and 2-methylpyrazoline); Unsaturated chromenone ring in bis-chromones; Methoxy groups enhancing pro-oxidant effects | nih.govnih.govmdpi.com |

| Antioxidant | Hydroxyl and methoxy groups on the aromatic ring; C-2 and C-3 substitutions with methoxyphenyl or amine groups | nih.govnih.gov |

SAR for Antimicrobial Activity

The antimicrobial effects of chromanone derivatives are significantly influenced by the nature and position of substituents on the chromanone core. Research has identified several key structural features that modulate the potency and spectrum of these compounds.

A primary factor in the antibacterial activity of 4-chromanones is the substitution at the C-2 position. Hydrophobic substituents at this position have been shown to enhance activity, particularly against Gram-positive bacteria. nih.govacs.org For instance, the length of a 2-alkyl chain plays a critical role in determining antibacterial potency. acs.org Furthermore, the presence of hydroxyl groups at the C-5 and C-7 positions of the chromanone scaffold is crucial for enhanced antibacterial effects. nih.govacs.orgresearchgate.net The addition of a 5-hydroxy group to 7-hydroxy-4-chromanones, for example, has been demonstrated to significantly improve activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org

The functionality at the C-4 position also plays a vital role. The presence of a hydrogen bond donor or acceptor at this position can enhance antibacterial activity. nih.govresearchgate.net Studies comparing 4-chromanones with their reduced 4-chromanol (B72512) counterparts (where the C4-keto group is reduced to a hydroxyl group) have shown that the 4-chromanols can exhibit more potent activity against certain bacteria, including Mycobacterium tuberculosis. nih.govacs.org This suggests that small, polar functionalities at the C-4 position are important for antituberculosis activity. acs.org

Combining the chromanone scaffold with other heterocyclic moieties, such as in spiro-fused systems, has also been explored. Spiropyrrolidines tethered with a chroman-4-one scaffold have demonstrated notable antibacterial and antifungal activities. nih.gov Additionally, the presence of a hydrazide functionality in 3D-spiro chromanone derivatives has been identified as essential for strong antimicrobial activity against various microbes, including S. aureus, E. coli, and C. albicans. nih.gov

Table 1: SAR for Antimicrobial Activity of Chromanone Derivatives

| Structural Feature | Influence on Antimicrobial Activity | Key Findings |

|---|---|---|

| C-2 Substitution | Hydrophobic groups enhance activity. | The length of 2-alkyl chains is a key determinant of potency. acs.org |

| C-5 and C-7 Substitution | Hydroxyl groups are crucial for activity. | A 5-OH group significantly improves activity against MRSA in 7-hydroxy-4-chromanones. nih.govacs.org |

| C-4 Position | Hydrogen bond donor/acceptor enhances activity. | 4-chromanol variants can be more potent than their 4-chromanone counterparts against M. tuberculosis. nih.govacs.org |

| Hybrid Scaffolds | Spiro-fused systems show promise. | Spiropyrrolidines and hydrazide-containing spiro chromanones exhibit significant antimicrobial effects. nih.govnih.gov |

SAR for Anticancer and Antiproliferative Activities

The antiproliferative and cytotoxic effects of chromanone derivatives against various cancer cell lines are intricately linked to their structural features. SAR studies have highlighted the importance of substitutions on both the aromatic ring and the heterocyclic C-ring of the chromanone nucleus.

For 3-nitro-4-chromanone derivatives, amide derivatives have been found to be more potent antitumor agents than their corresponding ester derivatives. nih.govrsc.org Specifically, a C-2 adamantane (B196018) amide substituent and a fluorine atom at the C-6 position were identified as favorable for enhancing antitumor activity against castration-resistant prostate cancer cell lines. nih.gov In the case of 3-benzylidene chroman-4-ones, the presence of methoxy and ethoxy, methyl, or isopropyl groups contributes to their antiproliferative efficacy in breast cancer cell lines. tandfonline.com

In studies involving bis-chromone derivatives, where two chromone units are linked, certain structural elements were found to be key for activity. nih.gov A 5-cyclohexylmethoxy group on one chromenone ring and an electron-donating group (like CH₃, OCH₃) or a hydrogen-bonding group (like OH) on the second chromenone ring were shown to increase antiproliferative activity. nih.gov Interestingly, the saturation of one of the chromenone rings to a chromanone was found to decrease the activity, highlighting the importance of the unsaturated chromone scaffold in this particular series. nih.gov Furthermore, structural variations such as halogen substitutions (Cl vs. Br) have been shown to play a crucial role in modulating the anticancer activity of chromanone derivatives. nih.gov

Table 2: SAR for Anticancer and Antiproliferative Activities of Chromanone Derivatives

| Derivative Class | Key Structural Features for Activity | Mechanism Insight |

|---|---|---|

| 3-Nitro-4-chromanones | Amide derivatives are more potent than esters. C-2 adamantane amide and 6-fluoro substitutions are favorable. nih.gov | Induce apoptosis and cell cycle arrest. nih.gov |

| 3-Benzylidene chroman-4-ones | Methoxy and ethoxy/methyl/isopropyl groups enhance activity. tandfonline.com | Increase in sub-G0/G1 cell cycle populations and total apoptosis. tandfonline.com |

| Flavanone/Chromanone Derivatives | Electron-withdrawing or -donating groups (e.g., methoxy). mdpi.com | Enhance pro-oxidant properties, leading to oxidative stress and DNA damage. mdpi.com |

| Bis-chromones | 5-cyclohexylmethoxy on one ring and electron-donating or hydrogen-bonding groups on the other. nih.gov | The unsaturated bis-chromone scaffold is important for activity. nih.gov |

| General Chromanones | Halogen substitutions (e.g., Cl, Br) modulate activity. nih.gov | Can enhance selectivity for cancer cells over normal cells. nih.gov |

SAR for Anti-inflammatory Effects

The anti-inflammatory properties of chromanone and related chromone derivatives are closely tied to the substitution patterns on the core structure. These modifications can influence the inhibition of inflammatory mediators like nitric oxide (NO) and superoxide (B77818) anions.

For a series of chromone derivatives incorporating amide groups, it was found that the presence of electron-withdrawing groups at positions C-5 and C-8, or electron-donating groups at positions C-6 and C-7, can enhance anti-inflammatory activity, as measured by the inhibition of NO production. nih.gov The amide bond itself was identified as a key feature for this activity. nih.gov

In another study focusing on the inhibition of superoxide anion generation from human neutrophils, the substitution pattern on 2-phenoxychromones was critical. A methoxy group at the C-7 position of the chromone ring, along with a hydrogen bond donor at the meta-position of the phenyl ring, was found to significantly impact the inhibitory activity. ncku.edu.twnih.gov This led to the identification of 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one as a potent anti-inflammatory agent. ncku.edu.twnih.gov

Furthermore, the creation of a thiazole (B1198619) ring on the chromone nucleus has been explored to develop compounds with anti-inflammatory potential. researchgate.net In this series, a 3-[2-(morpholinyl)thiazol-4-yl]-6-chloro-2-methylchromone derivative showed good anti-inflammatory activity. researchgate.net The presence of multiple methyl groups in other derivatives was associated with reduced toxicity. researchgate.net

Table 3: SAR for Anti-inflammatory Effects of Chromanone Derivatives

| Structural Modification | Position(s) | Effect on Anti-inflammatory Activity |

|---|---|---|

| Electron-withdrawing groups | C-5, C-8 | Enhances activity. nih.gov |

| Electron-donating groups | C-6, C-7 | Enhances activity. nih.gov |

| Methoxy group | C-7 | Important for activity in 2-phenoxychromones. ncku.edu.twnih.gov |

| Hydrogen bond donor | meta-position of C-2 phenyl ring | Greatly impacts activity. ncku.edu.twnih.gov |

| Thiazole ring incorporation | C-3 | Can lead to good anti-inflammatory activity. researchgate.net |

| Amide group | Various | Considered a key radical for the anti-inflammatory effect. nih.gov |

SAR for Enzyme Inhibition

Chromanone derivatives have been identified as effective inhibitors of various enzymes, and their potency and selectivity are highly dependent on their substitution patterns. digitellinc.com

In the context of sirtuin inhibition, a series of substituted chroman-4-one derivatives were evaluated as inhibitors of SIRT2. acs.org The most potent compounds were substituted at the C-2, C-6, and C-8 positions. Larger, electron-withdrawing substituents, such as bromine, at the C-6 and C-8 positions were found to be favorable for inhibitory activity. For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent and selective SIRT2 inhibitor. acs.org

For the inhibition of monoamine oxidase B (MAO-B), another important target for neurodegenerative diseases, SAR studies of chromone derivatives have been conducted. researchgate.net These studies help in identifying the key structural features necessary for potent and selective inhibition.

The inhibition of the breast cancer resistance protein ABCG2 by chromone derivatives has also been investigated. nih.gov It was found that a 4-bromobenzyloxy substituent at position C-5 and a methoxyindole moiety were important for the inhibition of both drug efflux and basal ATPase activity. Methylation of a central amide nitrogen in these derivatives was found to significantly alter their high affinity for ABCG2, highlighting a critical inhibitory moiety. nih.gov

Additionally, chromone-based thiosemicarbazone derivatives have been assessed for their ability to inhibit α-glucosidase. researchgate.net The SAR analysis revealed that various substituents on the thiosemicarbazone moiety had a significant impact on the differences in α-glucosidase inhibition. researchgate.net

Table 4: SAR for Enzyme Inhibition by Chromanone Derivatives

| Target Enzyme | Key Structural Features for Inhibition | Example of Potent Inhibitor |

|---|---|---|

| SIRT2 | Substitutions at C-2, C-6, and C-8. Large, electron-withdrawing groups at C-6 and C-8 are favorable. acs.org | 6,8-dibromo-2-pentylchroman-4-one acs.org |

| ABCG2 | 4-bromobenzyloxy at C-5 and a methoxyindole moiety. The central amide nitrogen is critical. nih.gov | 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one nih.gov |

| α-Glucosidase | Varies depending on the substituent on the thiosemicarbazone moiety attached to the chromone core. researchgate.net | A chromone-based thiosemicarbazone derivative (compound 3k in the study) showed the most potent effect. researchgate.net |

| Monoamine Oxidase B (MAO-B) | SAR studies are ongoing to define optimal substitution patterns for chromone-based inhibitors. researchgate.net | Not specified. |

Biological and Pharmacological Activities of 2,2,6 Trimethyl 4 Chromanone and Its Derivatives

Antimicrobial Activities

The chroman-4-one framework is a key structural component in a variety of synthetic and natural compounds that exhibit a broad spectrum of antimicrobial properties. Research has demonstrated that modifications to the basic chromanone skeleton can yield derivatives with potent activity against various pathogenic microorganisms, including drug-resistant bacteria and fungi.

The emergence of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat. Consequently, the search for novel antibacterial agents is critical. Derivatives of 4-chromanone (B43037) have shown considerable promise in this area.

A study focusing on synthetic flavonoids identified several 4-chromanone derivatives with potent anti-MRSA activity, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of a hydrophobic substituent at the 2-position, along with hydroxyl groups at the 5- and 7-positions, enhanced antibacterial efficacy. nih.gov Specifically, 5,7-dihydroxy-4-chromanones featuring long aliphatic alkyl chains (containing six to nine carbons) at the 2-position demonstrated superior activity against MRSA compared to derivatives with shorter chains. nih.gov

Naturally occurring chromanones have also been identified as sources of anti-MRSA compounds. For instance, 6-(Hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one, isolated from the plant Cassia pumila, has demonstrated activity against MRSA. mdpi.com Similarly, 2-acetyl-5-isopropyl-7-methyl-4H-chromen-4-one, derived from Cassia rotundifolia, was also found to possess anti-MRSA properties. mdpi.com

Anti-MRSA Activity of 4-Chromanone Derivatives

| Compound/Derivative Class | Source/Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-hydrophobic substituted 5,7-dihydroxy-4-chromanones | Synthetic | As low as 0.39 μg/mL |

| 5,7-dihydroxy-4-chromanones with C6-C9 alkyl chains | Synthetic | 3.13–6.25 μg/mL |

| 6-(Hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one | Natural (Cassia pumila) | Activity reported |

| 2-acetyl-5-isopropyl-7-methyl-4H-chromen-4-one | Natural (Cassia rotundifolia) | Activity reported |

Chroman-4-one derivatives are known to possess broad-spectrum antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. However, the efficacy can vary significantly depending on the bacterial type and the specific chemical structure of the derivative.

Generally, Gram-positive bacteria tend to be more susceptible to certain 4-chromanone derivatives. nih.gov The structural difference in the cell envelope, particularly the complex outer membrane of Gram-negative bacteria, often presents a formidable barrier to many antimicrobial agents. acs.org Despite this, specific structural modifications to the chromanone scaffold have yielded compounds with significant Gram-negative activity. For example, a series of 4-oximinochromanes (where the keto group at position 4 is replaced with an oxime) displayed more potent activity against Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa when compared to their 4-chromanone precursors. nih.gov

In contrast, chalcones, which are open-chain precursors to the flavonoid class that includes chromanones, generally exhibit more potent activity against Gram-positive bacteria. nih.gov The versatility of the chromanone scaffold is further highlighted by the development of hybrid molecules, such as spiropyrrolidines tethered with chroman-4-one, which have demonstrated broad-spectrum antibacterial action. researchgate.net

Broad-Spectrum Antibacterial Activity of Chromanone Derivatives

| Compound Class | Target Bacteria | Key Findings |

|---|---|---|

| 4-Chromanones | Gram-positive | Generally more susceptible. nih.gov |

| 4-Oximinochromanes | Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) | Showed more potent activity than corresponding 4-chromanones. nih.gov |

| Chalcones (related precursors) | Gram-positive | Generally exhibit more potent activity. nih.gov |

| Spiropyrrolidine-chromanone hybrids | Gram-positive and Gram-negative | Exerted broad-spectrum action. researchgate.net |

Fungal infections, particularly those caused by opportunistic pathogens like Candida species, are a growing concern. Chromanone derivatives have been extensively investigated for their antifungal potential. nih.gov These compounds have demonstrated efficacy against a range of fungal species, including yeasts and filamentous fungi. mdpi.com

In a comprehensive screening of 27 different chromones against nine Candida species, four derivatives classified as chromone-3-carbonitriles were identified as having good antifungal activity, with MIC values ranging from 5 to 50 µg/mL. nih.gov Another study focused on (E)-benzylidene-chroman-4-one, which exhibited fungicidal activity against several Candida species, with MICs ranging from 62.5 µg/mL to 1000 µg/mL. mdpi.comnih.gov

Furthermore, a partially oxidized form of a natural product, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, was found to be particularly potent against Candida albicans, showing an MIC of 7.8 μg/mL and the ability to inhibit key virulence factors. researchgate.net The antifungal spectrum of chromanones is not limited to yeasts; certain derivatives have also shown moderate activity against filamentous fungi, such as Aspergillus flavus and Penicillium citrinum. mdpi.com

The chromone (B188151) and chromanone scaffolds are recognized for their antiviral potential, with various derivatives showing activity against both plant and human viruses. phcog.com

Research into novel 4-chromanone derivatives has demonstrated significant in vivo activity against the Cucumber Mosaic Virus (CMV), a prevalent plant pathogen. In field trials, specific derivatives showed remarkable protective and curative effects. For instance, compound 7c exhibited a curative rate of 57.69% and a protection rate of 51.73% against CMV. phcog.com Another derivative, compound 7g, also showed strong protection activity with an inhibition rate of 56.13%. phcog.com

The broader chromone scaffold, structurally related to chromanones, has been investigated for activity against human viruses. Natural flavonoids containing the 4H-chromen-4-one (chromone) core have shown promise against SARS-CoV-2. nih.gov Isoginkgetin, a biflavonoid with this core structure, demonstrated an IC₅₀ value of 22.81 μM against SARS-CoV-2 in Vero cells. nih.gov Additionally, synthetic 2-aryl-4H-chromen-4-one derivatives have been identified as potent inhibitors of the Chikungunya virus, with IC₅₀ values as low as 0.44 μM. nih.gov Other studies have reported the anti-HIV and anti-Herpes Simplex Virus (HSV) activities of chromone alkaloids, further underscoring the therapeutic potential of this class of compounds. mdpi.com

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and the production of virulence factors. mdpi.com The inhibition of QS, known as quorum quenching, is an innovative anti-pathogenic strategy that aims to disarm bacteria without killing them, thereby reducing the selective pressure for resistance development. researchgate.net

The chromone scaffold, as found in flavonoids, has been identified as a promising template for the development of QS inhibitors. A study identified a phosphate (B84403) ester derivative of chrysin, a natural flavone (B191248), as a potent inhibitor of the LasR-based QS system in the opportunistic pathogen Pseudomonas aeruginosa. mdpi.com This derivative was shown to bind to the LasR transcriptional regulator, preventing it from binding to DNA and thereby downregulating the expression of virulence genes. This finding highlights the potential of the core chromone/chromanone structure to interfere with bacterial communication and pathogenicity. The screening for anti-QS compounds often utilizes reporter strains, such as Chromobacterium violaceum, where a reduction in the production of the purple pigment violacein (B1683560) indicates QS inhibition. nih.gov

Anticancer and Cytotoxic Activities

The chromanone skeleton is a privileged scaffold in the design of novel anticancer agents. Numerous studies have demonstrated the cytotoxic effects of 4-chromanone derivatives against a wide array of human cancer cell lines, including those of the breast, prostate, lung, and blood. phcog.com

One study systematically evaluated a series of chromanone derivatives against MCF-7 (breast cancer), DU-145 (prostate cancer), and A549 (lung cancer) cells. phcog.com Certain derivatives exhibited enhanced selectivity, showing greater cytotoxicity towards cancer cells compared to normal human cell lines. A specific 3-chlorophenylchromanone derivative was found to be highly effective against A549 lung cancer cells. phcog.com

Derivatives known as 3-methylidenechroman-4-ones have shown high cytotoxicity against leukemia cell lines. One such analog was found to be more potent than the conventional chemotherapy drug carboplatin (B1684641) against NALM-6 leukemia cells, with an IC₅₀ value of 0.50 ± 0.05 µM. Further investigation revealed that this compound induced programmed cell death (apoptosis) in the cancer cells.

Significant activity has also been observed in other contexts. A series of 3-nitro-4-chromanone derivatives were synthesized and tested against castration-resistant prostate cancer cells, with the most effective compound showing much more potent antiproliferative activity than the standard drug cisplatin. Furthermore, synthetic analogs of chromanones, such as 2,2-disubstituted 8-azachroman-4-ones, have been evaluated against a panel of 60 cancer cell lines, with some showing broad growth inhibition activity across melanoma, colon, and ovarian cancer cell lines.

Cytotoxic Activity of 4-Chromanone Derivatives Against Cancer Cell Lines

| Derivative Class | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| 3-Methylidenechroman-4-ones (Analog 14d) | NALM-6 (Leukemia) | 0.50 ± 0.05 µM |

| 3-Methylidenechroman-4-ones (Analog 14d) | HL-60 (Leukemia) | 1.46 ± 0.16 µM |

| 3-nitro-4-chromanones | Castration-Resistant Prostate Cancer | More potent than cisplatin |

| 3-chlorophenylchromanone derivative | A549 (Lung) | Strong cytotoxicity reported |

| Spirocyclic 8-azachromanone | Melanoma, Colon, Ovarian | Broad growth inhibition |

Anti-inflammatory and Immunomodulatory Properties

Chromanones and their derivatives are recognized for their anti-inflammatory and immunomodulatory activities. nih.govnih.govmdpi.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many autoimmune and other diseases. mdpi.comnih.gov Natural products containing the chromone or chromanone scaffold have been investigated as potential candidates for new anti-inflammatory drugs. nih.govnih.gov

The anti-inflammatory effects of chromanones are often attributed to their ability to modulate key signaling pathways that control the expression of pro-inflammatory genes. harvard.edusyr.edu One of the most critical pathways in inflammation is mediated by the nuclear factor-kappa B (NF-κB) transcription factor. nih.gov When activated, NF-κB translocates to the nucleus and regulates the transcription of numerous genes involved in the inflammatory response, including those for proinflammatory cytokines, chemokines, and enzymes like iNOX and COX-2. nih.gov

Studies have shown that certain chromones can reduce the transcriptional activity of NF-κB in stimulated macrophages. nih.gov By inactivating NF-κB and modulating other pathways like the mitogen-activated protein kinase (MAPK) pathway, polyphenolic compounds such as chromanones can effectively suppress the inflammatory cascade. syr.edu

Nitric oxide (NO) is a signaling molecule involved in many physiological and pathophysiological processes. nih.gov While essential for functions like vasodilation, excessive NO production by inducible nitric oxide synthase (iNOS) contributes to inflammation. frontiersin.org Therefore, inhibiting NO production is a key strategy for controlling inflammation. nih.gov

Several chromone and chromanone derivatives have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7. nih.govnih.gov This inhibitory effect is often dose-dependent. researchgate.net Flavones, which are structurally related to chromanones, can also modulate immune and inflammatory reactions by controlling the production of nitric oxide. nih.gov The potency of this inhibition is measured by IC50 values, with some 2-(2-phenylethyl)chromone (B1200894) derivatives showing IC50 values in the low micromolar range. nih.gov

| Compound Class | Cell Line | Reported IC50 Range for NO Inhibition | Reference |

|---|---|---|---|

| 2-(2-phenylethyl)chromone derivatives | RAW264.7 | 7.0–12.0 µM | nih.gov |

| Chromones from Dictyoloma vandellianum | Macrophages | Inhibition observed at 5-20 µM | nih.gov |

The anti-inflammatory action of chromanones also extends to the modulation of specific inflammatory mediators, including enzymes like cyclooxygenase-2 (COX-2) and cytokines such as interleukins. nih.govnih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov Inhibition of COX-2 is a major target for anti-inflammatory drugs. nih.gov Studies on flavonoids have demonstrated that they can reduce COX-2 expression at both the mRNA and protein levels. mdpi.com

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), play a crucial role in perpetuating chronic inflammation. nih.gov Chromone-containing natural extracts have been shown to prevent the production of these cytokines in animal models of arthritis. nih.gov Furthermore, by influencing the balance of T-helper cell responses, some anti-inflammatory agents can affect the production of cytokines like Interleukin-5 (IL-5), which is associated with Th2 responses. nih.gov The inhibition of COX-2 can also lead to a reduction in serum IL-6 levels, further highlighting the interconnectedness of these inflammatory pathways. nih.gov

Antioxidant Properties

The antioxidant activity of chromanone derivatives can be evaluated through various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov Synthetic benzylidene chromanone derivatives have demonstrated efficacy in both of these assays. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 and C-3 positions of the chromanone ring can yield potent antioxidant compounds, with some exhibiting activity comparable to standards like vitamin E and Trolox. nih.gov For example, certain N-arylsubstituted-chroman-2-carboxamides were found to be 25-40 times more potent than Trolox in inhibiting lipid peroxidation. researchgate.net

Free Radical Scavenging Capabilities

The ability of a compound to neutralize free radicals is a critical aspect of its antioxidant potential. scienceopen.com Free radicals, or reactive oxygen species (ROS), are unstable molecules that can cause significant damage to cells, contributing to a variety of diseases. scienceopen.com Chromanone derivatives have demonstrated notable efficacy in scavenging these harmful radicals.

The antioxidant activity of these compounds is often evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govnih.gov Synthetic benzylidene chromanone derivatives, for instance, have shown significant activity in both DPPH and FRAP assays. nih.gov

Structure-activity relationship (SAR) studies indicate that substitutions at various positions on the chromanone ring system play a crucial role in antioxidant efficacy. nih.gov For example, a series of 6-hydroxy-7-methoxy-4-chromanone-2-carboxamides and their corresponding chroman derivatives were synthesized and evaluated for their antioxidant properties. researchgate.net While the 4-chromanone derivatives were less active, certain N-arylsubstituted-chroman-2-carboxamides exhibited 25 to 40 times more potent inhibition of lipid peroxidation in rat brain homogenates than trolox, a well-known antioxidant standard. researchgate.net One derivative, in particular, showed DPPH radical scavenging activity comparable to that of trolox. researchgate.net The presence and position of hydroxyl groups on the aromatic rings are often key determinants of the radical scavenging activity of chalcones and related flavonoids. researchgate.net

Table 1: Free Radical Scavenging Activity of Selected Chromanone Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Assay | Activity | Source |

|---|---|---|---|

| Benzylidene chromanone derivatives | DPPH | Significant scavenging | nih.gov |

| Benzylidene chromanone derivatives | FRAP | Significant reducing power | nih.gov |

| N-arylsubstituted-chroman-2-carboxamides (3d, 3e) | Lipid Peroxidation Inhibition | 25-40x more potent than trolox | researchgate.net |

| N-arylsubstituted-chroman-2-carboxamide (3d) | DPPH | Comparable to trolox | researchgate.net |

| 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives | ABTS | High radical-scavenging activity | nih.gov |

Protection Against Oxidative Stress

Beyond direct radical scavenging, the protective effects of chromanone derivatives against cellular oxidative stress are of significant interest. Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive products. mdpi.com This can lead to cellular damage, including lipid peroxidation, DNA damage, and apoptosis (cell death). scienceopen.com

Research has shown that certain chromone derivatives can protect cells from damage induced by oxidizing agents like hydrogen peroxide (H₂O₂). nih.gov In one study, the cytoprotective effects of various chromone derivatives were investigated in H9c2 cardiomyoblastoma cell cultures subjected to H₂O₂-induced cell death. nih.gov One particular compound, 4-N,N-dimethylamino-flavon (DMAF), was noted for its significant antioxidant properties, including a high oxygen radical absorption capacity (ORAC) and ferric reducing antioxidant power (FRAP). nih.gov This suggests that such compounds can effectively mitigate the damaging effects of oxidative stress at a cellular level, highlighting their therapeutic potential. nih.gov Antioxidants can exert their protective effects through various mechanisms, including neutralizing free radicals, reducing the activity of enzymes that produce free radicals, or boosting the expression and activity of the body's own antioxidant enzymes. mdpi.com

Enzyme Inhibition Activities

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. bohrium.comresearchgate.net The chromone and chromanone scaffolds have been identified as advantageous frameworks for the design of new cholinesterase inhibitors. nih.gov